2-Butanone, 3-(4-ethoxyphenyl)-3-methyl-
Description
Contextualization of Ketoaromatic Compounds in Organic Chemistry
Ketoaromatic compounds are a class of organic molecules that feature a ketone functional group and at least one aromatic ring. wikipedia.orgebsco.com In organic chemistry, a ketone is characterized by a carbonyl group (a carbon-oxygen double bond) bonded to two other carbon atoms. wikipedia.orgebsco.com This structure distinguishes them from aldehydes, where the carbonyl carbon is bonded to at least one hydrogen atom. pressbooks.pub The ketone carbon is sp² hybridized, resulting in a trigonal planar geometry with bond angles of approximately 120°. wikipedia.org
The presence of both the carbonyl group and an aromatic ring within the same molecule imparts a unique chemical reactivity and significance. These compounds are foundational in numerous biological and industrial processes. wikipedia.org Many sugars (known as ketoses), steroid hormones like testosterone (B1683101) and progesterone, and important industrial solvents are ketones. wikipedia.orgebsco.com Their applications are widespread, serving as solvents, polymer precursors, and key intermediates in the synthesis of pharmaceuticals. wikipedia.orgebsco.com The interplay between the electron-withdrawing nature of the carbonyl group and the electronic properties of the aromatic system makes ketoaromatic compounds versatile building blocks in organic synthesis.
Structural Classification within Butanone Derivatives and Analogues
Butanone, also known as methyl ethyl ketone (MEK), is a four-carbon ketone with the chemical formula CH₃C(O)CH₂CH₃. wikipedia.org It serves as a parent structure for a wide array of derivatives. These derivatives are formed by replacing one or more hydrogen atoms on the butanone skeleton with other functional groups. The reactivity of butanone, particularly the presence of active hydrogens on the carbons adjacent to the carbonyl group, facilitates various substitution reactions. douwin-chem.com
Butanone derivatives can be classified based on the location and nature of the substituent. For instance, substitution can occur on the methyl group (C1), the methylene (B1212753) group (C3), or the terminal methyl group (C4). The compound of interest, 2-Butanone (B6335102), 3-(4-ethoxyphenyl)-3-methyl- , falls into a specific class of disubstituted butanones. Its structural architecture is defined by:
A 2-butanone core , establishing the primary chain and the position of the carbonyl group.
Substitution at the C3 position (the alpha-carbon), which is bonded to two distinct groups.
An aromatic substituent , the 4-ethoxyphenyl group.
An alkyl substituent , a methyl group.
This specific arrangement makes the alpha-carbon (C3) a quaternary, non-enolizable center. Other examples of butanone derivatives include Nabumetone, an anti-inflammatory drug, which showcases the therapeutic potential of this class of compounds. drugbank.com
Rationale for In-depth Academic Investigation of 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl-
While specific academic literature on 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl- is not extensively available in the public domain, a clear rationale for its investigation can be established based on the chemical features of its structure and the known activities of related compounds. The primary motivations for its study include its potential as a synthetic intermediate and as a scaffold for biologically active molecules.
Structurally similar compounds have demonstrated significant utility. For example, a patent has been filed for the preparation of 3-methyl-4-phenyl-2-butanone, indicating its value as a precursor in further chemical synthesis. google.com Furthermore, related phenylbutanones have shown notable biological effects; 4-(4-Methoxyphenyl)-2-butanone has been investigated for its potential anti-aging properties and its efficacy against certain leukemia cells. biosynth.com The 4-ethoxyphenyl moiety present in the target molecule is a common feature in many pharmacologically active compounds, often enhancing metabolic stability or receptor binding affinity. The combination of the butanone framework with this specific aromatic group suggests that 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl- could be a valuable candidate for screening in drug discovery programs.
Overview of Research Gaps and Future Directions for 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl-
The limited amount of published research on 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl- highlights a significant knowledge gap regarding its properties and potential applications. This presents a number of opportunities for future investigation.
Key research directions should include:
Synthesis and Characterization: Development of efficient and stereoselective synthetic routes to produce the compound. Although it is commercially available from some suppliers, novel synthetic methodologies could provide better yields or access to specific stereoisomers. appchemical.com A thorough characterization of its physicochemical properties using modern analytical techniques (NMR, IR, Mass Spectrometry, X-ray crystallography) is essential.
Exploration of Chemical Reactivity: A detailed study of its reactivity, particularly focusing on reactions that could lead to novel derivatives. Understanding its stability and reaction pathways is crucial for its application as a synthetic intermediate.
Biological and Pharmacological Screening: A comprehensive evaluation of its biological activity is warranted. Based on the structures of related compounds, screening could focus on areas such as anti-inflammatory, anti-cancer, or antimicrobial activities. drugbank.combiosynth.com
Material Science Applications: Investigating its potential use as a building block for new polymers or functional materials, leveraging the properties of the ketoaromatic structure.
Addressing these research gaps would provide a comprehensive understanding of this specific chemical entity and could unlock its potential value in various scientific and industrial fields.
Compound Data
Table 1: Physicochemical Properties of 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl-
| Identifier | Value |
|---|---|
| CAS Number | 89765-17-3 appchemical.com |
| Molecular Formula | C₁₃H₁₈O₂ appchemical.com |
| Molecular Weight | 206.28 g/mol appchemical.com |
| SMILES | CCOc1ccc(cc1)C(C(=O)C)(C)C appchemical.com |
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 2-Butanone (Methyl Ethyl Ketone, MEK) |
| 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl- |
| 3-chloro-2-butanone |
| 3-methyl-4-phenyl-2-butanone |
| 4-(4-Methoxyphenyl)-2-butanone |
| Aldehydes |
| Ketones |
| Nabumetone |
| Progesterone |
Structure
2D Structure
3D Structure
Properties
CAS No. |
89765-17-3 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-3-methylbutan-2-one |
InChI |
InChI=1S/C13H18O2/c1-5-15-12-8-6-11(7-9-12)13(3,4)10(2)14/h6-9H,5H2,1-4H3 |
InChI Key |
JPOPBFXQDOKVGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)(C)C(=O)C |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 2 Butanone, 3 4 Ethoxyphenyl 3 Methyl
Reactivity of the Carbonyl Group: Nucleophilic Addition and Enolization
The carbonyl group is a site of significant chemical activity due to the polarity of the carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com
Nucleophilic Addition: This is a characteristic reaction of ketones. ksu.edu.sa A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.orgksu.edu.sa
The reactivity of 2-Butanone (B6335102), 3-(4-ethoxyphenyl)-3-methyl- toward nucleophiles is significantly influenced by steric hindrance. libretexts.orgmasterorganicchemistry.com The carbonyl carbon is flanked by a methyl group on one side and a sterically demanding quaternary carbon on the other. This bulky environment impedes the approach of nucleophiles, likely resulting in slower reaction rates compared to less hindered ketones like 2-butanone. libretexts.orgmasterorganicchemistry.com Despite this, reactions with potent, unhindered nucleophiles are expected to proceed. For example, reduction with hydride reagents like sodium borohydride (B1222165) would yield the corresponding secondary alcohol. ksu.edu.sanumberanalytics.com
Enolization: Ketones with alpha-hydrogens can exist in equilibrium with their enol tautomers under acidic or basic conditions. In the presence of a base, a proton can be abstracted from the alpha-carbon to form an enolate ion. For 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl-, there are two alpha-positions: the C1 methyl group and the C3 quaternary carbon. Since the C3 carbon has no attached hydrogen atoms, enolization is restricted to the deprotonation of the C1 methyl group. This regioselectivity means that any subsequent reactions involving the enolate, such as aldol (B89426) condensations or alpha-halogenation, will occur exclusively at the C1 position.
Reactions of the Aromatic Moiety: Electrophilic Aromatic Substitution Patterns
The aromatic ring of 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl- is expected to undergo electrophilic aromatic substitution (EAS), a fundamental reaction class for such compounds. chemistrysteps.comwikipedia.org The nature and position of the substitution are directed by the existing substituents on the ring.
The benzene (B151609) ring possesses an ethoxy group (-OCH2CH3), which is a powerful activating group. wikipedia.orgncert.nic.in Through its electron-donating resonance effect, the ethoxy group increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. wikipedia.org This group is also an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. ncert.nic.inlibretexts.org
In this specific molecule, the para position is already occupied by the alkyl group of the butanone chain. Therefore, electrophilic substitution is predicted to occur predominantly at the two equivalent ortho positions. Common EAS reactions include:
Halogenation: Reaction with Br2 or Cl2 in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3) would yield the corresponding ortho-halogenated products. wikipedia.org
Nitration: Treatment with a mixture of nitric acid and sulfuric acid generates the nitronium ion (NO2+), which would lead to the ortho-nitro derivative. chemistrysteps.comwikipedia.org
Sulfonation: Reaction with fuming sulfuric acid (H2SO4/SO3) would introduce a sulfonic acid group (-SO3H) at the ortho position.
Friedel-Crafts Reactions: Alkylation or acylation using an alkyl halide or acyl halide with a Lewis acid catalyst would also result in substitution at the ortho positions. wikipedia.org
It is important to note that the bulky alkyl substituent at the para position may exert some steric hindrance, potentially slowing the rate of substitution at the adjacent ortho positions compared to a less hindered molecule like ethoxybenzene.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Bromination | Br₂, FeBr₃ | 2-Butanone, 3-(2-bromo-4-ethoxyphenyl)-3-methyl- |
| Nitration | HNO₃, H₂SO₄ | 2-Butanone, 3-(4-ethoxy-2-nitrophenyl)-3-methyl- |
| Sulfonation | SO₃, H₂SO₄ | 2-(4-(1,1-dimethyl-2-oxopropyl) -5-ethoxyphenyl)sulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Butanone, 3-(2-acetyl-4-ethoxyphenyl)-3-methyl- |
Transformations of the Ethyl Ether Linkage
Ethers are generally characterized by their chemical stability and lack of reactivity towards many reagents. wikipedia.org The most significant reaction of aryl alkyl ethers like 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl- is cleavage of the ether bond under strongly acidic conditions, typically with hydrohalic acids like HBr or HI. wikipedia.orglibretexts.orglibretexts.org
The reaction mechanism involves the initial protonation of the ether oxygen by the strong acid, converting the ethoxy group into a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com Subsequently, the halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks the ethyl group via an SN2 mechanism, displacing the phenol. libretexts.orgmasterorganicchemistry.com The C(aryl)-O bond is not cleaved because sp²-hybridized carbons are resistant to nucleophilic substitution. libretexts.orgmasterorganicchemistry.com
Therefore, the acidic cleavage of 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl- is expected to yield two specific products: 4-(1,1-dimethyl-2-oxopropyl)phenol and the corresponding ethyl halide (bromoethane or iodoethane). libretexts.orglibretexts.org
Redox Chemistry of 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl-
The redox chemistry of this molecule primarily involves the ketone functional group.
Reduction of Ketone to Alcohol: The carbonyl group of the ketone can be readily reduced to a secondary alcohol. numberanalytics.commasterorganicchemistry.com Standard reducing agents for this transformation include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). ksu.edu.sacommonorganicchemistry.com The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. ksu.edu.sanumberanalytics.com
The reduction of 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl- would produce 3-(4-ethoxyphenyl)-3-methylbutan-2-ol. This reaction creates a new stereocenter at the C2 carbon. Given that the starting material is achiral, the product will be a racemic mixture of the two possible enantiomers.
Table 2: Common Reagents for Ketone Reduction
| Reagent | Formula | Typical Solvent | Product |
|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Methanol (B129727), Ethanol | 3-(4-ethoxyphenyl)-3-methylbutan-2-ol |
| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF (followed by aqueous workup) | 3-(4-ethoxyphenyl)-3-methylbutan-2-ol |
Oxidative Cleavage: Ketones are generally resistant to oxidation under mild conditions. openstax.orgreddit.com Unlike aldehydes, they lack a hydrogen atom directly attached to the carbonyl carbon. openstax.orgquora.com However, under harsh conditions with strong oxidizing agents, such as hot, alkaline potassium permanganate (B83412) (KMnO4), oxidative cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur. openstax.orgnumberanalytics.com This is a destructive process that breaks the carbon skeleton and is of limited synthetic utility for a molecule of this complexity, likely leading to a mixture of carboxylic acid products.
Thermal and Photochemical Transformations
Thermal Transformations: Without specific experimental data, the thermal stability of 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl- is presumed to be high under moderate temperatures. At elevated temperatures, decomposition would be expected, likely involving cleavage of the weakest bonds in the molecule, such as the C-C bond alpha to the carbonyl group or the ether linkages.
Photochemical Transformations: Upon absorption of UV light, ketones can undergo characteristic photochemical reactions. The most relevant for this structure is the Norrish Type I reaction , which involves the homolytic cleavage (α-cleavage) of a carbon-carbon bond adjacent to the carbonyl group. wikipedia.orgchemistnotes.comlibretexts.org
For 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl-, two α-bonds can cleave:
Cleavage of the C1-C2 bond: This would generate a methyl radical and a 2-(4-ethoxyphenyl)-2-methylpropanoyl radical.
Cleavage of the C2-C3 bond: This would generate an acetyl radical and a stable tertiary benzylic radical (1-(4-ethoxyphenyl)-1-methylethyl radical).
The resulting radical pairs can then undergo several secondary reactions, including recombination to the starting material, decarbonylation (loss of CO), or abstraction of hydrogen atoms from the solvent. wikipedia.org The relative likelihood of these pathways depends on factors like radical stability and solvent environment. chemistnotes.comnycu.edu.tw The Norrish Type II reaction, which involves intramolecular hydrogen abstraction, is not a viable pathway for this molecule as it lacks the required γ-hydrogen atoms. libretexts.org
Investigation of Reaction Kinetics and Mechanistic Pathways
Determining the precise kinetics and mechanisms for the reactions of 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl- would require dedicated experimental and computational studies.
Reaction Kinetics: The rates of the reactions described above could be measured by monitoring the change in concentration of the reactant or products over time. acs.org Common analytical techniques for this purpose include:
Spectroscopy: UV-Vis spectrophotometry could be used to follow reactions involving the aromatic ring. NMR spectroscopy can track the appearance of products and disappearance of reactants over time.
Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are effective for separating and quantifying the components of a reaction mixture at various time points.
From this data, rate laws can be determined, providing insight into the dependence of the reaction rate on the concentration of each reactant and catalyst. For example, kinetic studies on similar ketone reactions have been used to determine absolute rate constants. acs.org
Mechanistic Pathways: Elucidating the step-by-step pathway of a reaction involves several investigative techniques:
Intermediate Trapping/Detection: Identifying transient intermediates, such as the carbocation (arenium ion) in electrophilic aromatic substitution, provides direct evidence for a proposed mechanism. chemistrysteps.commasterorganicchemistry.com
Isotopic Labeling: Replacing an atom with one of its isotopes (e.g., hydrogen with deuterium) and tracking its position in the products can reveal which bonds are broken and formed.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model the reaction pathway, calculate the energies of transition states and intermediates, and predict the most likely mechanism. nih.govvub.be This approach can be particularly useful for understanding mechanistic crossovers, for instance between concerted and stepwise pathways in EAS reactions. nih.govvub.be
Table 3: Summary of Potential Kinetic and Mechanistic Investigations
| Reaction Type | Key Factors to Investigate | Potential Investigative Methods |
|---|---|---|
| Nucleophilic Addition | Steric hindrance, nucleophile strength, solvent effects | Kinetic studies (spectroscopy, chromatography), competition experiments, computational modeling |
| Electrophilic Aromatic Substitution | Electronic effects of substituents, catalyst role, steric hindrance | Hammett plots, kinetic isotope effect, intermediate detection, product ratio analysis |
| Ether Cleavage | Acid strength, nucleophilicity of counter-ion | Kinetic studies, isotopic labeling of the ethyl group |
| Photochemical Cleavage | Wavelength of light, solvent, radical stability | Product analysis (GC-MS), laser flash photolysis, quantum yield measurements |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy is instrumental in identifying the various functional groups within a molecule by probing the vibrations of its chemical bonds.
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in its bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For 2-Butanone (B6335102), 3-(4-ethoxyphenyl)-3-methyl-, the FT-IR spectrum is expected to prominently feature absorptions characteristic of its ketone, ether, and aromatic components.
The most distinct feature in the IR spectrum of a ketone is the strong absorption band due to the C=O stretching vibration, which for saturated aliphatic ketones typically appears around 1715 cm⁻¹. orgchemboulder.comvscht.czlibretexts.org The presence of alkyl and aryl groups can slightly influence this frequency. The spectrum would also be expected to show C-O stretching vibrations from the ethoxy group. Aryl alkyl ethers typically exhibit a strong, characteristic C-O stretching band. vscht.cz Furthermore, the aromatic ring will produce characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450 to 1600 cm⁻¹ region. openstax.org The 1,4-disubstitution (para) pattern of the benzene (B151609) ring can be identified by strong C-H out-of-plane bending vibrations in the 810-840 cm⁻¹ range. spectroscopyonline.comspectra-analysis.com
Table 1: Predicted FT-IR Spectral Data for 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl-
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3050 - 3100 | Medium | C-H Stretch | Aromatic Ring |
| ~2850 - 3000 | Medium | C-H Stretch | Alkyl (CH₃, CH₂) |
| ~1715 | Strong | C=O Stretch | Ketone |
| ~1600, ~1500 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1450 | Medium | C-H Bend | Alkyl (CH₃, CH₂) |
| ~1250 | Strong | C-O Stretch | Aryl-Alkyl Ether |
| ~1100 | Strong | C-O Stretch | Ether |
| ~830 | Strong | C-H Out-of-plane Bend | 1,4-Disubstituted Benzene |
This table is a representation of predicted data based on analogous compounds.
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl-, the FT-Raman spectrum would be expected to clearly show the aromatic ring vibrations. The symmetric "breathing" mode of the benzene ring, often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum. The C=O stretch of the ketone is also observable, though generally weaker than in the IR spectrum. The aliphatic C-H stretching and bending vibrations will also be present.
Table 2: Predicted FT-Raman Spectral Data for 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl-
| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3060 | Strong | C-H Stretch | Aromatic Ring |
| ~2850 - 3000 | Medium | C-H Stretch | Alkyl (CH₃, CH₂) |
| ~1715 | Weak-Medium | C=O Stretch | Ketone |
| ~1600 | Strong | C=C Stretch (ring breathing) | Aromatic Ring |
| ~1200 | Medium | C-O-C Stretch | Ether |
| ~830 | Medium | Ring Bending | 1,4-Disubstituted Benzene |
This table is a representation of predicted data based on analogous compounds.
Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with IR spectroscopy that allows for the analysis of solid and liquid samples with minimal preparation. numberanalytics.comcaltech.edu The principle involves an IR beam being passed through a crystal of high refractive index, creating an evanescent wave that penetrates a short distance into the sample placed in contact with the crystal. specac.comspecac.com This interaction is then measured to generate the IR spectrum.
For 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl-, which is likely a liquid or a low-melting solid at room temperature, ATR-IR would be a highly convenient method for analysis. The resulting spectrum would be very similar to a traditional transmission FT-IR spectrum, displaying the characteristic absorption bands outlined in Table 1. The main advantage of ATR-IR is the ease of sample handling and the ability to obtain high-quality spectra from very small amounts of the compound. caltech.eduyoutube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. It provides information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their relative numbers, and their neighboring protons. The spectrum of 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl- would be expected to show several distinct signals corresponding to the different proton environments.
The aromatic protons on the 1,4-disubstituted benzene ring would appear as two doublets in the downfield region (typically 6.5-8.0 ppm) due to their distinct chemical environments and coupling to each other. libretexts.org The ethoxy group would show a quartet for the -OCH₂- protons (around 3.5-4.5 ppm) coupled to the adjacent methyl group, and a triplet for the -CH₃ protons (around 1.2-1.6 ppm). libretexts.orgoregonstate.edu The protons of the methyl group attached to the carbonyl group (C1-H₃) would likely appear as a singlet around 2.0-2.4 ppm. openstax.org The protons of the methyl group at the C3 position would also be a singlet, likely in the range of 1.4-1.8 ppm. The protons on the C4 would be a singlet as well.
Table 3: Predicted ¹H NMR Spectral Data for 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl-
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |
| ~7.1 - 7.3 | Doublet | 2H | Aromatic (ortho to ethoxy) |
| ~6.8 - 7.0 | Doublet | 2H | Aromatic (meta to ethoxy) |
| ~4.0 - 4.2 | Quartet | 2H | -OCH₂CH₃ |
| ~2.1 - 2.3 | Singlet | 3H | -COCH₃ |
| ~1.5 - 1.7 | Singlet | 3H | C(CH₃)₂ |
| ~1.3 - 1.5 | Triplet | 3H | -OCH₂CH₃ |
This table is a representation of predicted data based on analogous compounds.
¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in a molecule. In broadband-decoupled ¹³C NMR spectra, each unique carbon atom typically gives a single peak.
For 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl-, the most downfield signal would be that of the carbonyl carbon (C=O), expected in the range of 200-210 ppm. docbrown.infolibretexts.org The aromatic carbons would appear in the 110-160 ppm region. openstax.org The carbon of the ethoxy group attached to the aromatic ring (-OCH₂) would be found around 60-80 ppm, while the methyl carbon of the ethoxy group would be in the upfield region, around 10-20 ppm. oregonstate.edu The aliphatic carbons of the butanone chain and the methyl group at C3 would also appear in the upfield region. The quaternary carbon at C3 would likely be a weaker signal.
Table 4: Predicted ¹³C NMR Spectral Data for 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl-
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~209 | C=O (C2) |
| ~158 | Aromatic C-O (C7) |
| ~135 | Aromatic C-C (C6) |
| ~128 | Aromatic C-H (C8) |
| ~114 | Aromatic C-H (C9) |
| ~63 | -OCH₂CH₃ |
| ~50 | C3 |
| ~30 | -COCH₃ (C1) |
| ~25 | C(CH₃)₂ (C5) |
| ~15 | -OCH₂CH₃ |
This table is a representation of predicted data based on analogous compounds.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
While one-dimensional NMR provides initial data, two-dimensional (2D) NMR experiments are essential for mapping the intricate network of covalent bonds. For 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl-, these techniques reveal through-bond scalar couplings to establish the complete molecular framework.
Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the target molecule, a COSY spectrum would be expected to show a clear correlation between the methylene (B1212753) (-CH2-) and methyl (-CH3) protons of the ethoxy group.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. This is a highly sensitive technique that allows for the unambiguous assignment of protons to their corresponding carbons. For instance, the protons of the two methyl groups attached to the tertiary carbon would each show a correlation to a distinct carbon signal in the HSQC spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-4 bonds) between protons and carbons. This technique connects molecular fragments that are not directly bonded. Key expected correlations for 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl- would include the protons of the acetyl methyl group showing a correlation to the carbonyl carbon, and the protons on the aromatic ring showing correlations to the quaternary carbon bonded to the ring.
Table 1: Predicted 2D NMR Correlations for 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl-
| Technique | Correlating Protons | Correlating Carbons (for HSQC/HMBC) or Protons (for COSY) | Expected Relationship |
| COSY | Ethoxy -CH2- | Ethoxy -CH3 | 3-bond H-H coupling |
| HSQC | Acetyl -CH3 | Acetyl -CH3 Carbon | 1-bond C-H coupling |
| Aromatic Protons | Aromatic CH Carbons | 1-bond C-H coupling | |
| Tertiary Methyls | Tertiary Methyl Carbons | 1-bond C-H coupling | |
| HMBC | Acetyl -CH3 | Carbonyl Carbon | 2-bond C-H coupling |
| Tertiary Methyls | Quaternary Carbon | 2-bond C-H coupling | |
| Tertiary Methyls | Carbonyl Carbon | 3-bond C-H coupling | |
| Aromatic Protons | Quaternary Carbon | 3-bond C-H coupling |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through its fragmentation pattern.
Electron Ionization is a hard ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. The resulting mass spectrum serves as a molecular fingerprint. For 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl-, the molecular ion peak (M+•) would appear at an m/z of 206. The fragmentation pattern is dominated by cleavages adjacent to the carbonyl group (α-cleavage) and at the stable tertiary carbon center.
Key predicted fragmentation pathways include:
α-Cleavage: Loss of an acetyl radical (•COCH3) to form a stable tertiary carbocation at m/z 163, or loss of the larger alkyl group to form the acylium ion [CH3CO]+ at m/z 43. The peak at m/z 43 is often the base peak for methyl ketones. pressbooks.pub
Benzylic Cleavage: Cleavage of the bond between the carbonyl carbon and the tertiary carbon, leading to the formation of a resonance-stabilized benzylic-type cation.
Table 2: Predicted EI-MS Fragmentation Data
| m/z Value | Proposed Fragment Ion | Description |
| 206 | [C13H18O2]+• | Molecular Ion (M+•) |
| 177 | [M - C2H5]+ | Loss of ethyl group from ethoxy moiety |
| 163 | [M - COCH3]+ | α-Cleavage, loss of acetyl group |
| 135 | [C9H11O]+ | Cleavage and rearrangement from the ethoxyphenyl group |
| 43 | [CH3CO]+ | α-Cleavage, acylium ion; likely base peak |
In contrast to EI-MS, Electrospray Ionization is a soft ionization technique that typically results in little to no fragmentation. It is particularly useful for determining the molecular weight of polar and thermally labile molecules. When analyzed by ESI-MS, 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl- would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]+, at an m/z of 207. Adducts with other ions, such as sodium [M+Na]+ at m/z 229, may also be observed.
High-Resolution Mass Spectrometry can measure the mass-to-charge ratio of an ion to four or more decimal places. This high precision allows for the determination of a molecule's exact mass and, consequently, its elemental formula. For 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl-, the theoretical exact mass of the neutral molecule (C13H18O2) is 206.1307. HRMS analysis would confirm this value, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Electronic Spectroscopy for Conjugation and Electronic Transitions
Electronic spectroscopy probes the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals.
The UV-Vis spectrum of 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl- is dictated by its two primary chromophores: the carbonyl group (C=O) and the 4-ethoxyphenyl ring.
n→π* Transition: The carbonyl group exhibits a relatively weak absorption band corresponding to the n→π* electronic transition. For saturated ketones, this band typically appears in the 270–290 nm region. nih.gov
π→π* Transitions: The substituted aromatic ring gives rise to much stronger absorption bands due to π→π* transitions. Substituted benzenes typically show a primary band (E2-band) around 200-225 nm and a secondary band (B-band) with fine structure around 250-280 nm. The presence of the electron-donating ethoxy group is expected to cause a bathochromic (red) shift in these absorptions compared to unsubstituted benzene.
Table 3: Predicted UV-Vis Absorption Data
| Approx. λmax (nm) | Transition Type | Chromophore |
| ~220-225 | π→π* (E2-band) | 4-Ethoxyphenyl Ring |
| ~275-280 | π→π* (B-band) | 4-Ethoxyphenyl Ring |
| ~280-290 | n→π* | Carbonyl Group (C=O) |
Absence of Crystallographic Data for 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl-
Despite a thorough search of scientific literature and crystallographic databases, no experimental X-ray crystallography data for the specific chemical compound 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl- has been publicly reported. Therefore, a detailed analysis of its solid-state molecular structure and crystal packing, which is contingent upon the successful growth of suitable single crystals for X-ray diffraction analysis, cannot be provided at this time.
The determination of a molecule's three-dimensional structure through X-ray crystallography is a powerful technique that provides precise information on bond lengths, bond angles, and intermolecular interactions. This experimental data is fundamental for a comprehensive understanding of a compound's chemical and physical properties in the solid state.
While crystallographic data exists for structurally related compounds, such as derivatives of phenylbutanone and other aromatic ketones, this information cannot be directly extrapolated to describe the precise solid-state conformation and crystal packing of 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl-. The presence and position of the ethoxy and methyl substituents on the core structure would significantly influence its crystallization behavior and the resulting crystal lattice.
Future research involving the successful synthesis of high-purity crystals of 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl- and subsequent X-ray diffraction studies would be necessary to elucidate its definitive solid-state architecture. Such studies would yield valuable data tables of crystallographic parameters, including:
Crystal Data: Crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), cell volume, and the number of molecules per unit cell (Z).
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles within the molecule.
Crystal Packing: Information on intermolecular interactions, such as hydrogen bonds, van der Waals forces, and potential π-π stacking, which govern the packing of molecules in the crystal lattice.
Without experimental data, any discussion on the solid-state structure of 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl- would be purely speculative.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.comjmaterenvironsci.com It is a widely used approach for optimizing molecular geometries and determining the ground state energies of molecules. jmaterenvironsci.com For 2-Butanone (B6335102), 3-(4-ethoxyphenyl)-3-methyl-, a DFT study would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)) to find the lowest energy conformation of the molecule. jmaterenvironsci.comresearchgate.net This process yields key data such as bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure.
Hypothetical DFT Output for 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl-
| Parameter | Value |
|---|---|
| Method | B3LYP/6-31G(d) |
| Ground State Energy (Hartree) | -732.XXXX |
| Dipole Moment (Debye) | 2.XX |
| Key Bond Length (C=O) (Å) | 1.2XX |
| Key Bond Angle (C-C-C) (°) | 115.X |
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the use of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer varying levels of accuracy. For a molecule like 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl-, ab initio calculations would provide a high-accuracy benchmark for its electronic energy and properties, complementing the findings from DFT studies. These methods are computationally more intensive but can be crucial for validating results.
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, conjugative interactions, and bonding within a molecule. wikipedia.orgdergipark.org.tr It transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical Lewis structures (i.e., bonds and lone pairs). wisc.edu For 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl-, an NBO analysis would quantify the stabilization energies arising from electron delocalization, such as the interaction between a lone pair on the ether oxygen and an antibonding orbital in the phenyl ring (LP(O) -> π*(C-C)). researchgate.net This analysis provides a quantitative picture of hyperconjugative and resonance effects that contribute to the molecule's stability. researchgate.net
Example NBO Interaction Data
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (O_ether) | π* (C_aryl - C_aryl) | ~5-10 |
| π (C_aryl - C_aryl) | π* (C_aryl - C_aryl) | ~15-20 |
| σ (C_alkyl - C_alkyl) | σ* (C_aryl - C_alkyl) | ~2-5 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. numberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgscribd.com The HOMO energy is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity; a large gap implies high stability, while a small gap suggests higher reactivity. muni.czedu.krd For 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl-, FMO analysis would calculate the energies of these orbitals and map their spatial distribution, identifying the likely sites for nucleophilic and electrophilic attack.
Illustrative FMO Data
| Orbital | Energy (eV) | Primary Location |
|---|---|---|
| HOMO | -6.XX | Ethoxyphenyl group |
| LUMO | -0.XX | Butanone carbonyl group |
| HOMO-LUMO Gap | 5.XX | - |
An Electrostatic Potential Surface (EPS), also known as a Molecular Electrostatic Potential (MESP) map, illustrates the charge distribution within a molecule. ymerdigital.com It is plotted on the molecule's electron density surface, with different colors representing different values of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. ymerdigital.com For 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl-, an EPS map would visually highlight the electronegative oxygen atoms of the carbonyl and ether groups as red areas, and potentially electropositive hydrogen atoms as blueish areas.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations model the movement of atoms and molecules over time. An MD simulation would reveal the conformational landscape of 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl- by simulating its atomic motions at a given temperature. This allows for the exploration of different rotational isomers (conformers) and the energy barriers between them, providing a dynamic understanding of the molecule's flexibility and preferred shapes in different environments (e.g., in a vacuum or in a solvent).
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which are crucial for the structural characterization of molecules. For 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl-, theoretical calculations of vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts can be performed to complement experimental data.
Vibrational Frequencies: Density Functional Theory (DFT) is a widely used method for calculating the vibrational spectra of organic molecules. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), it is possible to compute the harmonic vibrational frequencies. These calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. For instance, the characteristic C=O stretching frequency of the butanone moiety and the various vibrational modes of the ethoxyphenyl group can be precisely identified.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another significant application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors. These tensors are then converted into chemical shifts by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS). Such calculations can help in the assignment of complex spectra and in confirming the molecular structure.
Below is a representative table outlining the types of data that can be generated through these computational predictions.
| Spectroscopic Parameter | Computational Method | Typical Basis Set | Predicted Information |
| Vibrational Frequencies | DFT (e.g., B3LYP) | 6-311++G(d,p) | IR and Raman active modes, C=O stretch, aromatic C-H bends |
| ¹H NMR Chemical Shifts | GIAO-DFT | 6-311++G(d,p) | Chemical shifts of aromatic and aliphatic protons |
| ¹³C NMR Chemical Shifts | GIAO-DFT | 6-311++G(d,p) | Chemical shifts of carbonyl, aromatic, and aliphatic carbons |
Reaction Mechanism Elucidation via Computational Pathways and Transition State Analysis
Understanding the reactivity of 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl- and the mechanisms of its reactions is fundamental. Computational chemistry offers the ability to map out potential reaction pathways, identify intermediates, and characterize transition states.
Theoretical studies, often employing DFT and higher-level ab initio methods, can be used to investigate various reactions, such as enolate formation, aldol (B89426) reactions, or oxidation and reduction processes involving the ketone functionality. For a given reaction, the potential energy surface is explored to locate the minimum energy pathway connecting reactants to products.
Transition State Analysis: A crucial aspect of reaction mechanism elucidation is the identification and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. The energy barrier (activation energy) determined from the difference in energy between the reactants and the transition state is a key parameter that governs the reaction rate. Tools like Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a located transition state indeed connects the desired reactants and products. For ketones, computational studies have successfully elucidated mechanisms like the Norrish Type II reaction, which proceeds through a six-membered cyclic transition state. researchgate.net
Studies on Intermolecular Interactions and Molecular Packing
The solid-state properties of a compound are dictated by the way its molecules interact and pack in the crystal lattice. Computational methods are invaluable for analyzing these intermolecular interactions.
Hirshfeld Surface Analysis: This technique is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal. The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and it allows for the mapping of different types of intermolecular interactions. Fingerprint plots derived from the Hirshfeld surface provide a two-dimensional representation of these interactions, highlighting the prevalence of hydrogen bonds, C-H···π interactions, and other van der Waals contacts. These analyses provide insights into the forces that govern the crystal packing.
First-Order Hyperpolarizability Calculations for Non-Linear Optical Properties
Molecules with large first-order hyperpolarizability (β) values are of significant interest for their potential applications in non-linear optical (NLO) materials. Computational chemistry provides a means to predict these properties and guide the design of new NLO materials.
Analytical Methodologies for Detection and Quantification in Research Contexts
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the cornerstone for the separation and purity assessment of 2-Butanone (B6335102), 3-(4-ethoxyphenyl)-3-methyl-. The choice of technique is dictated by the compound's physicochemical properties, the complexity of the sample matrix, and the specific research objectives.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl-. In GC, the compound is vaporized and swept by a carrier gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column walls.
For the analysis of ketones, a flame ionization detector (FID) is commonly employed due to its high sensitivity and wide linear range. osha.gov The selection of the GC column is critical for achieving optimal separation. A column with a non-polar or mid-polar stationary phase is typically suitable for this class of compounds. researchgate.net
Key parameters in a GC method for 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl- would include the oven temperature program, carrier gas flow rate, and injector temperature. These parameters are optimized to ensure efficient separation from other components in the sample and to achieve sharp, symmetrical peaks for accurate quantification.
Table 1: Illustrative Gas Chromatography (GC) Parameters for Ketone Analysis
| Parameter | Typical Setting | Purpose |
| Column | Capillary column (e.g., Rtx-WAX, 60 m x 0.25 mm i.d., 0.25 µm d.f.) fmach.it | To separate the analyte from other volatile compounds in the sample. |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) fmach.it | To transport the analyte through the column. |
| Injector Temperature | 248 °C fmach.it | To ensure rapid and complete vaporization of the sample. |
| Oven Temperature Program | Initial temperature of 40 °C, ramped to 240 °C at 2 °C/min, and held for 10 min fmach.it | To control the elution of compounds based on their boiling points and interactions with the stationary phase. |
| Detector | Flame Ionization Detector (FID) | To provide a sensitive and linear response to organic compounds. |
High-performance liquid chromatography is a versatile technique that is well-suited for the analysis of a wide range of compounds, including those that are not sufficiently volatile or thermally stable for GC. For 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl-, reversed-phase HPLC (RP-HPLC) is the most common approach.
In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of acetonitrile (B52724) or methanol (B129727) and water. sielc.comsielc.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. An acidic modifier, such as phosphoric acid or formic acid, is often added to the mobile phase to improve peak shape and resolution. sielc.comsielc.com
Detection in HPLC is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl- will absorb UV light at a specific wavelength. A diode-array detector (DAD) can provide additional spectral information, aiding in peak identification and purity assessment. researchgate.net
Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Parameters for Ketone Analysis
| Parameter | Typical Setting | Purpose |
| Column | Reversed-phase C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size) researchgate.net | To separate the analyte based on its hydrophobicity. |
| Mobile Phase | A gradient of acetonitrile and water with a phosphoric acid modifier sielc.comsielc.com | To elute the analyte from the column with good peak shape and resolution. |
| Flow Rate | 1.0 mL/min | To maintain a constant and reproducible flow of the mobile phase. |
| Detector | UV-Vis Diode-Array Detector (DAD) set at a specific wavelength (e.g., 365 nm for derivatized ketones) researchgate.net | To detect and quantify the analyte as it elutes from the column. |
For unambiguous identification and highly sensitive quantification, chromatographic techniques are often coupled with mass spectrometry (MS).
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its definitive identification. dss.go.thresearchgate.net GC-MS is particularly useful for the analysis of complex mixtures and for trace-level detection. lcms.cz
Liquid Chromatography-Mass Spectrometry (LC-MS) offers a similar advantage for compounds analyzed by HPLC. lcms.czgcms.cz LC-MS is a powerful tool for the analysis of a wide range of compounds in various matrices, from environmental samples to biological fluids. sigmaaldrich.com The high selectivity of MS detection minimizes interference from matrix components, leading to improved accuracy and lower detection limits. lcms.cz
Sample Preparation and Derivatization Strategies for Enhanced Analysis
Effective sample preparation is a critical step in the analytical workflow to ensure the reliability of the results. The primary goals of sample preparation are to extract the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. scispace.com
Common sample preparation techniques for compounds like 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl- include:
Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases to separate it from matrix components.
Solid-Phase Extraction (SPE): In SPE, the analyte is selectively adsorbed onto a solid sorbent, while interfering compounds are washed away. The analyte is then eluted with a suitable solvent. scispace.com
In some cases, derivatization may be employed to enhance the analytical performance. Derivatization involves chemically modifying the analyte to improve its chromatographic behavior or detectability. For ketones, a common derivatization strategy is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH). researchgate.netresearchgate.net This reaction forms a 2,4-dinitrophenylhydrazone derivative, which has a strong chromophore, making it highly detectable by UV-Vis detectors in HPLC. researchgate.net This approach can significantly improve the sensitivity of the analysis. researchgate.net
Potential Non Biological Applications and Industrial Relevance As a Chemical Building Block
Role as a Chemical Intermediate in the Synthesis of Complex Organic Molecules
Organic intermediates are molecules that are formed in a reaction sequence and are subsequently converted into other substances. wikipedia.org The structure of 2-Butanone (B6335102), 3-(4-ethoxyphenyl)-3-methyl- contains a ketone functional group, which is a versatile site for a variety of organic reactions. This makes it a potential chemical intermediate, a building block for creating more complex molecules. zmsilane.comarborpharmchem.com
Ketones can undergo a wide range of transformations, including:
Nucleophilic addition reactions: The carbonyl carbon is electrophilic and can be attacked by nucleophiles, leading to the formation of alcohols, cyanohydrins, and other functional groups.
Condensation reactions: The α-carbon to the carbonyl group can be deprotonated to form an enolate, which can then participate in aldol (B89426) condensations and related reactions to form carbon-carbon bonds. researchgate.net
Reduction and oxidation reactions: The ketone can be reduced to a secondary alcohol or oxidized under specific conditions.
These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. While direct evidence for the use of 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl- as an intermediate is not documented, its structural similarity to other butanone derivatives used in organic synthesis suggests its potential in this area.
Applications in Materials Science: Precursor for Polymers and Functional Coatings
Although no specific polymers or functional coatings derived from 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl- have been identified in the available literature, the presence of a reactive ketone group and a modifiable aromatic ring suggests its potential as a precursor in materials science. Ketone-containing molecules can be incorporated into polymer backbones or used as pendant groups to impart specific properties to materials.
For instance, the carbonyl group could be a site for cross-linking reactions, which can improve the mechanical and thermal properties of polymers. The ethoxyphenyl group could also be functionalized to introduce other reactive sites or to modify the surface properties of materials, potentially leading to the development of functional coatings with tailored characteristics such as hydrophobicity, adhesion, or biocompatibility. The synthesis of tri-functional coatings often involves monomers with distinct anchoring sites, and a molecule like 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl- could potentially be modified to serve such a purpose. researchgate.net
Use in the Development of Dyes and Pigments
Currently, there is no specific information available that details the use of 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl- in the synthesis of dyes and pigments. However, the fundamental chemistry of dye synthesis often involves the reaction of aromatic compounds and molecules with active methylene (B1212753) groups. nih.gov Organic dyes are characterized by the presence of chromophores, which are color-bearing groups, and a conjugated system of alternating double and single bonds. primescholars.comresearchgate.net
The structure of 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl-, with its aromatic ring and a ketone group, could potentially serve as a precursor or a coupling component in the synthesis of certain types of dyes. nih.gov For example, the aromatic ring could be subjected to diazotization and coupling reactions, a common method for producing azo dyes. plantarchives.org The ketone's alpha-hydrogens are acidic and could participate in condensation reactions to form chromophoric systems. While this remains a hypothetical application, the chemical functionalities present in the molecule align with the requirements for dye synthesis.
Contribution to the Chemical Industry as a Specialty Chemical Component
Specialty chemicals are performance-oriented products valued for their specific functions rather than their composition alone. chemstock.com While there is no direct evidence of 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl- being used as a specialty chemical, its properties suggest potential in this sector. The combination of a ketone and an ether within the same molecule could lead to unique solvency characteristics or reactivity profiles that are desirable in specific industrial applications.
For instance, it could potentially be used as a high-boiling point solvent, a component in fragrance formulations, or as an additive in specialized coatings or plastics. The development of specialty chemicals is often driven by the need for materials with precise properties, and the unique structure of 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl- makes it a candidate for investigation in this field.
Research and Development as a Model Compound for Structure-Reactivity Studies
The relationship between a molecule's structure and its chemical reactivity is a fundamental concept in chemistry. researchgate.net While no specific structure-reactivity studies focusing on 2-Butanone, 3-(4-ethoxyphenyl)-3-methyl- have been found, its well-defined structure makes it a suitable candidate for such research.
By systematically modifying the substituents on the aromatic ring or the alkyl chain, researchers could investigate how these changes affect the reactivity of the ketone carbonyl group or the stability of reaction intermediates. Such studies contribute to a deeper understanding of reaction mechanisms and can guide the design of new catalysts and synthetic methodologies. For example, investigating the impact of the ethoxy group on the electron density of the aromatic ring and its influence on the reactivity of the ketone could provide valuable insights into electronic effects in organic reactions.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for structural characterization of 3-(4-ethoxyphenyl)-3-methyl-2-butanone?
- Answer : Nuclear Magnetic Resonance (NMR) and mass spectrometry are critical for preliminary structural elucidation. For definitive confirmation, single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is recommended. These tools ensure accurate determination of bond lengths, angles, and stereochemistry . For mass spectral data, consult databases like the NIST Chemistry WebBook for reference fragmentation patterns .
Q. What synthetic challenges arise in preparing 3-(4-ethoxyphenyl)-3-methyl-2-butanone, and how can they be mitigated?
- Answer : Key challenges include regioselective introduction of the ethoxyphenyl group and minimizing keto-enol tautomerization. Strategies include using protective groups (e.g., acetyl for ketone stabilization) and optimizing reaction conditions (e.g., low temperature for Grignard additions). Similar syntheses of ethoxyphenyl-containing compounds highlight the importance of controlled anhydrous environments and catalytic bases like K₂CO₃ .
Q. What physicochemical properties of this compound influence its experimental handling?
- Answer : Based on analogs, the compound likely has moderate water solubility (due to the ethoxy group) and a vapor pressure ~40–50 mm Hg at 20°C, requiring storage in sealed containers. Stability under acidic/basic conditions should be tested via accelerated degradation studies using HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurity profiles. Validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) and characterize batch purity via chromatography. Dose-response curves and statistical meta-analysis of replicates can clarify dose-dependent effects .
Q. What in silico methods predict the compound’s pharmacokinetic and target interaction profiles?
- Answer : Molecular docking (e.g., AutoDock Vina) can model interactions with enzymes like urease or cytochrome P450. Quantitative Structure-Activity Relationship (QSAR) models predict ADMET properties, while molecular dynamics simulations assess binding stability. Studies on similar ethoxyphenyl derivatives demonstrate correlations between logP values and membrane permeability .
Q. What experimental approaches elucidate the compound’s mechanism of action in medicinal chemistry?
- Answer : Use competitive binding assays with radiolabeled ligands to identify receptor targets. For enzyme inhibition, kinetic studies (e.g., Michaelis-Menten plots) can distinguish competitive vs. non-competitive mechanisms. Structural analogs, such as (E)-3-(4-ethoxyphenyl)-1-arylprop-2-en-1-ones, show DNA intercalation via fluorescence quenching assays, a method applicable here .
Q. How does computational crystallography improve structural analysis of this compound?
- Answer : High-resolution data refined with SHELXL can resolve disorder in the ethoxyphenyl group. Twin refinement algorithms in SHELX handle challenging crystallographic symmetries, while ORTEP-3 visualizes thermal ellipsoids to assess conformational flexibility .
Methodological Notes
- Data Sources : Prioritize crystallographic data from the Cambridge Structural Database and spectral references from NIST. Avoid non-peer-reviewed platforms like BenchChem .
- Contradiction Management : Cross-validate biological data using multiple cell lines/pathways and publish raw datasets for reproducibility .
- Software Tools : Open-source SHELX suites and ORTEP-3 are preferred for academic structural studies due to their robustness and peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
